molecular formula C11H8O2 B8012068 5-Hydroxy-2-naphthaldehyde

5-Hydroxy-2-naphthaldehyde

Cat. No. B8012068
M. Wt: 172.18 g/mol
InChI Key: OICKVYPSMSVPLA-UHFFFAOYSA-N
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Description

5-Hydroxy-2-naphthaldehyde is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antiprotozoal Activity : Naphthalene derivatives, including 5-Hydroxy-2-naphthaldehyde, have been investigated for their antiprotozoal properties. One study found that these compounds exhibited activity against protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium, with certain derivatives showing moderate inhibition of parasite growth (Ganapaty et al., 2006).

  • Chemosensors Development : 2-Hydroxy-1-naphthaldehyde, a related compound, has been used as a fluorescent backbone for the synthesis of chemosensors. These sensors are capable of detecting various cations and anions, as well as toxic species and nerve agents, through different fluorometric and mechanistic pathways (Das & Goswami, 2017).

  • Fluorescence Sensing of Aluminum Ions : The compound has been used to develop sensors for aluminum ions. The sensing mechanism is based on chelation-enhanced fluorescence (Liu, Chen & Wu, 2012).

  • Excited-State Intramolecular Proton Transfer : Studies have investigated the excited-state intramolecular proton transfer in solvated systems of 2-hydroxy-1-naphthaldehyde derivatives, which is significant for the development of new-type sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).

  • Analytical Applications : The compound has been utilized as a derivatizing agent for the fluorescence detection of amino acids, providing a method with good sensitivity and selectivity (El-Brashy & Al-Ghannam, 1997).

  • Antimicrobial Evaluation : Derivatives of 2-Hydroxy-1-naphthaldehyde have been synthesized and evaluated for their antimicrobial activity, showing significant activity against various bacterial strains (Yadav et al., 2017).

  • Labeling of DNA Aldehydes : A naphthalimide hydroxylamine probe, derived from this compound, has been synthesized for selectively labeling natural aldehydes in DNA, which is important for designing chemicals for DNA labeling (Liu et al., 2018).

  • Synthesis of Schiff Base Molecules : 2-Hydroxy-1-naphthaldehyde plays a crucial role in synthesizing Schiff base molecules, which are important for forming complexes with metal ions, used in catalysis, material synthesis, photochemistry, and biological systems (Xaba, Moloto & Moloto, 2016).

  • Green Synthesis of Barbiturates : This compound has been used in the green synthesis of barbiturate derivatives, highlighting the benefits of eco-friendly methods in chemical synthesis (K. et al., 2021).

properties

IUPAC Name

5-hydroxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICKVYPSMSVPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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